N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 354.63 g/mol. This compound is classified as a piperidine derivative, which is characterized by the presence of a piperidine ring—a six-membered ring containing one nitrogen atom. The trifluoromethyl group attached to the pyridine ring enhances its chemical properties and potential applications in various fields, particularly in medicinal chemistry and drug development .
The synthesis of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the trifluoromethyl group. Common methods include:
The synthesis may also involve protecting groups to prevent unwanted reactions during multi-step synthesis. The use of continuous flow reactors can enhance efficiency and yield during industrial-scale production.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 354.63 g/mol |
CAS Number | 1707361-84-9 |
N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride can undergo various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled environments to optimize yields and minimize side products. The stability of the trifluoromethyl group often allows for selective reactions that preserve other functional groups.
N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride is typically characterized by:
Key chemical properties include:
Data regarding specific physical constants such as melting point or boiling point are not widely reported but can be determined experimentally.
N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride has several applications in scientific research:
Piperidine-trifluoromethylpyridine hybrids represent a strategically important class of bioactive compounds in contemporary medicinal chemistry, combining the three-dimensional flexibility and basicity of the piperidine scaffold with the enhanced membrane permeability and metabolic stability conferred by the trifluoromethylpyridine moiety. These molecular hybrids exploit complementary physicochemical properties: the piperidine ring provides conformational restraint favorable for receptor interaction, while the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group significantly influence bioavailability and binding kinetics. The structural merger of these pharmacophores has proven particularly valuable in targeting G protein-coupled receptors (GPCRs) and enzymes implicated in chronic metabolic disorders, where precise spatial positioning of functional groups determines pharmacological efficacy. N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine trihydrochloride exemplifies this design paradigm, serving as a critical synthetic intermediate and pharmacological entity in its own right, with its hydrochloride salt form enhancing aqueous solubility for biological evaluation [1] [6].
The integration of piperidine and trifluoromethylpyridine creates a versatile pharmacophore with tunable electronic and steric properties essential for modern agonist development. Quantum mechanical studies reveal that the trifluoromethyl group adjacent to the pyridinic nitrogen induces a substantial dipole moment (≈2.4 Debye) while maintaining aromatic character, facilitating both hydrophobic enclosure and dipole-dipole interactions within target binding pockets. Simultaneously, the piperidine's basic nitrogen (predicted pKa ~10.5) can be strategically functionalized or positioned for salt bridge formation with aspartate or glutamate residues in GPCR binding sites. In N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine derivatives, the methylene bridge between piperidine and pyridine enables conformational flexibility, allowing the molecule to adopt bioactive orientations unattainable with rigid fused systems [1] [3].
Table 1: Key Molecular Properties of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine Dihydrochloride
Property | Value | Measurement Method/Calculation |
---|---|---|
Molecular Formula | C₁₂H₁₈Cl₂F₃N₃ | Elemental Analysis |
Molecular Weight | 332.19 g/mol | Mass Spectrometry |
logP | 2.93 | Computational (XLogP3) |
Topological Polar Surface Area | 36.95 Ų | Computational |
Hydrogen Bond Acceptors | 3 | — |
Hydrogen Bond Donors | 2 | — |
Rotatable Bonds | 3 | — |
Crucially, the trifluoromethyl group profoundly influences absorption and distribution parameters. Compared to non-fluorinated analogs, the trifluoromethylated piperidine-pyridine hybrids exhibit:
Table 2: Electrostatic and Steric Parameters of Key Substituents
Substituent | Hammett σₘ | Molecular Volume (ų) | Lipophilicity Contribution (π) |
---|---|---|---|
-CF₃ | 0.43 | 38.7 | 0.88 |
-CH₃ | -0.07 | 22.1 | 0.56 |
-OCH₃ | 0.12 | 29.1 | -0.02 |
These properties synergize with the three-dimensional diversity of piperidine conformations (chair, twist-boat). When incorporated as in N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine, the 4-aminomethyl substitution permits vectorial projection toward hydrophobic receptor subpockets, with the -CF₃ group serving as a steric and electronic "anchor". This design strategy was validated in GPR119 agonist optimization, where replacement of oxygen linkers with nitrogen and subsequent N-trifluoromethylation markedly enhanced receptor engagement while minimizing hERG potassium channel affinity—a common toxicity liability in cardiovascular systems [2] [6].
Piperidine-trifluoromethylpyridine hybrids demonstrate exceptional versatility in targeting metabolically relevant GPCRs, particularly GPR119—a Class A GPCR expressed predominantly in pancreatic β-cells and intestinal L-cells. Activation of GPR119 stimulates glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release, creating a dual mechanism beneficial for type 2 diabetes management. In this context, N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-2-amine derivatives serve as critical scaffolds for structural optimization. Researchers systematically modified the linker chemistry between piperidine and pyrimidine cores, discovering that nitrogen-based linkers with N-trifluoromethyl substitutions (e.g., compound 10) significantly boosted GPR119 agonist activity (EC₅₀ = 28 nM) while reducing hERG inhibition (IC₅₀ >30 μM) compared to ethyl analogs (8b, EC₅₀ = 210 nM; hERG IC₅₀ = 8.2 μM) [2].
Table 3: Comparative Biological Activity of Piperidine-Trifluoromethylpyridine Hybrids
Compound | GPCR Target | EC₅₀/IC₅₀ (nM) | hERG Inhibition IC₅₀ (μM) | Key Structural Feature |
---|---|---|---|---|
8b | GPR119 | 210 | 8.2 | N-Ethyl linker |
10 | GPR119 | 28 | >30 | N-CF₃ linker |
27 | GPR119 | 11 | >30 | Oxadiazole-piperidine replacement |
Further structural refinements led to clinical candidate 27 (N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine), which maintained the critical N-trifluoromethyl-piperidine-pyrimidine core while improving aqueous solubility and metabolic stability. In diabetic animal models, compound 27 demonstrated significant glucose reduction (>40% vs. controls) and insulin secretion enhancement after oral administration, validating the piperidine-trifluoromethylpyridine architecture for in vivo efficacy [2]. Beyond metabolic disease, these hybrids show promise in:
The recurring pharmacological theme centers on the trifluoromethyl group's ability to engage hydrophobic enclosures adjacent to orthosteric binding sites while avoiding off-target interactions with ion channels like hERG—a balance rarely achieved with non-halogenated lipophilic groups. This selective promiscuity enables piperidine-trifluoromethylpyridine hybrids to traverse multiple therapeutic domains while maintaining favorable safety indices during preclinical development [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7